molecular formula C12H16ClNO2 B14856354 (S)-Ethyl 2-amino-3-(2-chlorophenyl)-2-methylpropanoate

(S)-Ethyl 2-amino-3-(2-chlorophenyl)-2-methylpropanoate

Cat. No.: B14856354
M. Wt: 241.71 g/mol
InChI Key: OMWQBMUDMLXIGL-LBPRGKRZSA-N
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Description

ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, ETHYL ESTER: is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from an acid (usually carboxylic acid) and an alcohol, with the elimination of water. This particular ester is characterized by the presence of an alanine backbone substituted with an o-chlorophenyl group and an ethyl ester functional group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, ETHYL ESTER typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this ester can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can enhance the reaction rate and yield. Additionally, the process can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ester can undergo oxidation reactions, typically involving the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Amino esters, thioesters

Scientific Research Applications

Chemistry: In chemistry, ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, ETHYL ESTER is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ester functional group can be hydrolyzed by esterases, making it useful in assays to measure esterase activity.

Medicine: In medicinal chemistry, derivatives of this ester are explored for their potential pharmacological activities. The presence of the o-chlorophenyl group can impart bioactivity, making it a candidate for drug development.

Industry: In the industrial sector, this ester can be used as a solvent or as an intermediate in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, ETHYL ESTER involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its bioactivity, as the released products can interact with various enzymes and receptors, modulating their activity.

Molecular Targets and Pathways:

    Esterases: Hydrolyze the ester to release active metabolites.

    Receptors: The o-chlorophenyl group can interact with specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, METHYL ESTER
  • ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, PROPYL ESTER
  • ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, BUTYL ESTER

Comparison: Compared to its analogs, ALANINE, 3-(O-CHLOROPHENYL)-2-METHYL, ETHYL ESTER exhibits unique properties due to the presence of the ethyl ester group. This group influences its solubility, reactivity, and bioavailability. The ethyl ester is more hydrophobic than the methyl ester, which can affect its interaction with biological membranes and enzymes. Additionally, the length of the ester chain can impact the compound’s stability and reactivity in chemical reactions.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2-chlorophenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16ClNO2/c1-3-16-11(15)12(2,14)8-9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1

InChI Key

OMWQBMUDMLXIGL-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=CC=C1Cl)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1Cl)N

Origin of Product

United States

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